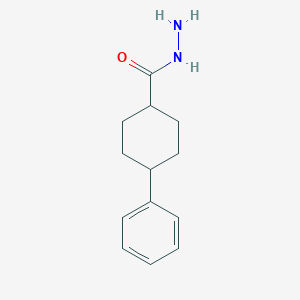
N'-(2-phenylacetyl)cyclohexanecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(2-phenylacetyl)cyclohexanecarbohydrazide, also known as PAC, is a chemical compound that has been extensively studied for its potential applications in scientific research. PAC is a white crystalline powder that is soluble in water and organic solvents. It is a derivative of cyclohexanecarbohydrazide, and its chemical structure is characterized by the presence of a phenylacetyl group attached to the cyclohexanecarbohydrazide molecule.
作用機序
The exact mechanism of action of N'-(2-phenylacetyl)cyclohexanecarbohydrazide is not fully understood. However, it is believed to act through several pathways, including the modulation of neurotransmitter systems such as GABA and glutamate. This compound may also have an effect on the release of inflammatory mediators and cytokines, which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. This compound has also been shown to reduce levels of inflammatory mediators and cytokines, which may contribute to its anti-inflammatory and analgesic effects. In addition, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of N'-(2-phenylacetyl)cyclohexanecarbohydrazide is that it is relatively easy to synthesize and purify, making it readily available for scientific research. This compound has also been shown to have low toxicity in animal models, which makes it a safe option for laboratory experiments. However, one limitation of this compound is that its exact mechanism of action is not fully understood, which may limit its potential applications in scientific research.
将来の方向性
There are several future directions for research on N'-(2-phenylacetyl)cyclohexanecarbohydrazide. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the potential use of this compound as an anti-inflammatory and analgesic agent. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in scientific research.
合成法
The synthesis of N'-(2-phenylacetyl)cyclohexanecarbohydrazide can be achieved through several methods, including the reaction of cyclohexanecarbohydrazide with phenylacetyl chloride in the presence of a base. Another method involves the reaction of cyclohexanecarbohydrazide with phenylacetic acid in the presence of a dehydrating agent such as thionyl chloride. These methods have been optimized to yield high purity and high yield of this compound.
科学的研究の応用
N'-(2-phenylacetyl)cyclohexanecarbohydrazide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anticonvulsant, antidepressant, and anxiolytic effects in animal models. This compound has also been investigated for its potential as an anti-inflammatory and analgesic agent. In addition, this compound has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N'-(2-phenylacetyl)cyclohexanecarbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-14(11-12-7-3-1-4-8-12)16-17-15(19)13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKPMBCQMBRMAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NNC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{3-[(3-chloro-2-methylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}benzoic acid](/img/structure/B5732151.png)
![N-[2-(acetylamino)phenyl]-3-bromobenzamide](/img/structure/B5732162.png)
![4-ethyl-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5732164.png)
![5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5732167.png)
![8-methyl-2-phenyl-5,6-dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine](/img/structure/B5732175.png)





![N'-[(4-ethoxyphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5732220.png)
![{4-[(5-tert-butyl-2-furoyl)amino]phenyl}acetic acid](/img/structure/B5732222.png)

![1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}indoline](/img/structure/B5732236.png)